N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide
Description
N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that combines a pyrimidine ring and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C17H21N3O5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H21N3O5/c1-9-10(2)19-14(20-16(9)21)8-18-17(22)11-6-12(23-3)15(25-5)13(7-11)24-4/h6-7H,8H2,1-5H3,(H,18,22)(H,19,20,21) |
InChI Key |
UZAZYTIGRPGEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzamide analogs, such as:
- N,N-dimethyl-[6-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-4-(triphenylmethyl)-2-morpholinyl]methylesterphosphoramidochloridicacid .
- 1-(3,5-dimethyl-4-isoxazolyl)-3-[(2R,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-D-erythro-hex-4-enitol .
Uniqueness
What sets N-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]-3,4,5-trimethoxybenzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
